molecular formula C12H20ClNO B1422446 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide CAS No. 1258650-29-1

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Cat. No.: B1422446
CAS No.: 1258650-29-1
M. Wt: 229.74 g/mol
InChI Key: JCHHDCMOUBGNMC-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is a chemical compound with the molecular formula C12H20ClNO and a molecular weight of 229.75 g/mol . It is characterized by the presence of a chloro group, a cyclopropyl group, and a 4-methylcyclohexyl group attached to an acetamide moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide typically involves the reaction of 2-chloroacetamide with cyclopropylamine and 4-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-chloroacetamide is reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form N-cyclopropyl-2-chloroacetamide.

    Step 2: N-cyclopropyl-2-chloroacetamide is then reacted with 4-methylcyclohexylamine under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products:

    Substitution Reactions: Formation of N-substituted acetamides.

    Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: Formation of amines or other reduced products.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The chloro group and the cyclopropyl and 4-methylcyclohexyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

    2-chloro-N-cyclopropylacetamide: Lacks the 4-methylcyclohexyl group, resulting in different chemical and biological properties.

    N-cyclopropyl-N-(4-methylcyclohexyl)acetamide: Lacks the chloro group, affecting its reactivity and interactions.

    2-chloro-N-(4-methylcyclohexyl)acetamide: Lacks the cyclopropyl group, leading to variations in its chemical behavior.

Uniqueness: 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is unique due to the presence of all three functional groups (chloro, cyclopropyl, and 4-methylcyclohexyl) in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO/c1-9-2-4-10(5-3-9)14(11-6-7-11)12(15)8-13/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHHDCMOUBGNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C2CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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